1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid

Catalog No.
S1892894
CAS No.
31175-20-9
M.F
C9HF17O5S
M. Wt
544.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1...

CAS Number

31175-20-9

Product Name

1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid

IUPAC Name

1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid

Molecular Formula

C9HF17O5S

Molecular Weight

544.14 g/mol

InChI

InChI=1S/C7HF13O5S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6/h(H,21,22,23);

InChI Key

FOYUGSIADQEOEK-UHFFFAOYSA-N

SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F.C(=C(F)F)(F)F

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F.C(=C(F)F)(F)F

Electrocatalysis and Fuel Cells

Nafion's proton conductivity makes it a valuable material for research in electrocatalysis and fuel cells. Scientists utilize Nafion membranes in proton exchange membrane fuel cells (PEMFCs) to facilitate the transport of protons while separating the anode and cathode reactions []. Additionally, Nafion's ability to disperse metal nanoparticles allows researchers to develop novel electrocatalysts with enhanced activity and selectivity [].

Electrolysis and Water Splitting

Nafion's proton conduction properties are also employed in research on water electrolysis, a process for splitting water into hydrogen and oxygen using electrical energy. Nafion membranes act as separators between the anode and cathode chambers, ensuring efficient proton transport while preventing the mixing of gases [].

Battery Research

Scientists are exploring Nafion in research on various battery technologies. Nafion membranes can be used as separators in lithium-ion batteries due to their good ionic conductivity and ability to suppress unwanted ionic transport []. Additionally, Nafion's unique properties are being investigated for applications in other battery systems like redox flow batteries [].

1,1,2,2-Tetrafluoroethene; 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid is a complex fluorinated compound with significant industrial and chemical relevance. It is derived from tetrafluoroethylene, a gaseous fluorocarbon used primarily in the production of fluoropolymers like Teflon. The molecule's structure features multiple fluorinated groups that enhance its chemical stability and reactivity compared to conventional hydrocarbons. Its unique properties make it valuable in various applications, particularly in materials science and chemical synthesis.

Typical of fluorinated alkenes. Notably:

  • Polymerization: It can undergo polymerization to form high-performance fluoropolymers.
  • Cycloaddition Reactions: The presence of multiple double bonds allows for cycloaddition reactions with other alkenes or dienes, resulting in complex cyclic structures.
  • Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms makes it susceptible to nucleophilic attacks, leading to the formation of various derivatives.

Tetrafluoroethylene itself is known to dimerize into octafluorocyclobutane under specific conditions .

The synthesis of 1,1,2,2-tetrafluoroethene; 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid can involve several methods:

  • Fluorination of Ethylene: Starting with ethylene or tetrafluoroethylene and subjecting it to fluorination reactions can yield this compound.
  • Free Radical Polymerization: This method utilizes free radicals to initiate the polymerization of tetrafluoroethylene under controlled conditions.
  • Cycloaddition Reactions: Reacting tetrafluoroethylene with other fluorinated compounds can also lead to the formation of this complex structure .

The unique properties of this compound lend themselves to various applications:

  • Fluoropolymer Production: It serves as a precursor for high-performance materials used in non-stick coatings and chemical-resistant surfaces.
  • Chemical Intermediates: Its reactive sites allow it to be used as an intermediate in the synthesis of more complex fluorinated compounds.
  • Environmental

Interaction studies focusing on similar compounds indicate that these substances often exhibit low reactivity towards biological systems but can interact with strong nucleophiles or reactive metals. The stability imparted by the fluorine substituents generally results in reduced biological activity compared to non-fluorinated analogs. Research into the environmental impact suggests that while these compounds are persistent in the environment, they do not readily degrade into harmful byproducts .

Several compounds share structural similarities with 1,1,2,2-tetrafluoroethene; 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid. Here are a few notable examples:

Compound NameStructureUnique Features
TetrafluoroethyleneC₂F₄Simplest perfluorinated alkene; used primarily for polymer production.
Polytetrafluoroethylene(C₂F₄)nA polymer derived from tetrafluoroethylene; known for its non-stick properties (Teflon).
1,1-DifluoroethyleneC₂H₂F₂Less fluorinated; exhibits different reactivity patterns compared to fully fluorinated compounds.
1-HexafluoropropyleneC₃F₆Used in copolymer production; provides different physical properties due to its structure.

The uniqueness of 1,1,2,2-tetrafluoroethene; 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid lies in its complex structure and the combination of multiple fluorinated groups that enhance its stability and reactivity profile compared to simpler or less substituted analogs.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Ethanesulfonic acid, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-16

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